Tert-butyl 4-(methylamino)butanoate hydrochloride
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Overview
Description
Tert-butyl 4-(methylamino)butanoate hydrochloride is an organic compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.72 g/mol . It is a solid that is soluble in ethanol and dichloromethane but insoluble in water . This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
The synthesis of tert-butyl 4-(methylamino)butanoate hydrochloride typically involves the reaction of 4-aminobutyronitrile with tert-butyl magnesium bromide (or tert-butyl lithium), followed by a reaction with methyl formate . The reaction conditions usually require an inert atmosphere and room temperature storage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(methylamino)butanoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form primary amines.
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 4-(methylamino)butanoic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(methylamino)butanoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites . The compound may also interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Tert-butyl 4-(methylamino)butanoate hydrochloride can be compared with similar compounds such as tert-butyl 4-aminobutyrate hydrochloride and tert-butyl 4-(dimethylamino)butanoate hydrochloride . These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-5-7-10-4;/h10H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSYCXRCAOZNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246527-48-9 |
Source
|
Record name | tert-butyl 4-(methylamino)butanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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